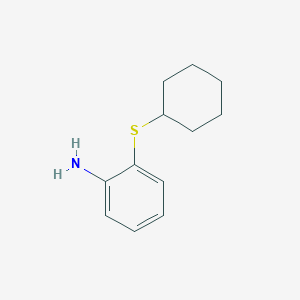2-(Cyclohexylthio)benzenamine
CAS No.: 37535-87-8
Cat. No.: VC5858431
Molecular Formula: C12H17NS
Molecular Weight: 207.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37535-87-8 |
|---|---|
| Molecular Formula | C12H17NS |
| Molecular Weight | 207.34 |
| IUPAC Name | 2-cyclohexylsulfanylaniline |
| Standard InChI | InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |
| Standard InChI Key | YVEZTEFQPWUZOE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)SC2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Features
Basic Chemical Information
| Property | Value | Source |
|---|---|---|
| CAS Number | 37535-87-8 | |
| IUPAC Name | 2-(Cyclohexylthio)benzenamine | |
| Molecular Formula | C₁₂H₁₇NS | |
| Molar Mass | 207.34 g/mol | |
| Storage Conditions | -20°C |
Structural Characterization
The compound’s structure comprises a benzene ring substituted with an amine (-NH₂) at position 1 and a cyclohexylthio (-S-C₆H₁₁) group at position 2. Key identifiers include:
The cyclohexyl group introduces steric bulk, influencing reactivity and solubility. Quantum mechanical calculations predict a planar benzene ring with the thioether group adopting a chair conformation .
Synthesis and Reaction Pathways
Route 1: Nucleophilic Aromatic Substitution
-
Substrate: 2-Nitrobenzenamine.
-
Reagent: Cyclohexanethiol (C₆H₁₁SH).
-
Conditions: Base-mediated (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .
-
Mechanism: The amine group activates the benzene ring, facilitating thiolate attack at the ortho position.
Route 2: Reductive Amination
-
Substrate: 2-(Cyclohexylthio)benzaldehyde.
-
Reagent: Ammonia (NH₃) or ammonium acetate.
-
Conditions: Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) in methanol .
Key Reaction Conditions
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 80–120°C | 60–75% |
| Solvent | DMF, DMSO, or THF | |
| Catalyst | Pd-C, CuI, or K₂CO₃ |
Physicochemical Properties
Physical Properties
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 6.8–7.2 (aromatic H), δ 3.1–3.3 (cyclohexyl CH), δ 1.2–1.8 (cyclohexyl CH₂) .
-
IR (cm⁻¹): 3350 (N-H stretch), 1590 (C=C aromatic), 690 (C-S) .
Future Research Directions
-
Mechanistic Studies: Elucidate reaction pathways for optimized synthesis.
-
Biological Screening: Evaluate antimicrobial or anticancer activity.
-
Industrial Trials: Test efficacy as a rubber-processing aid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume